molecular formula C8H9ClN4OS B1427290 2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol CAS No. 1220517-89-4

2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol

Cat. No. B1427290
M. Wt: 244.7 g/mol
InChI Key: JWDOICBPTRHIIB-UHFFFAOYSA-N
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Description

“2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol” is a compound that falls under the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines have been studied for their chemistry and biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel synthetic method for Palbociclib, a pyrrolo[2,3-d]pyrimidine derivative, was reported. It was synthesized in eight steps from 2-(methylthio)pyrimidin-4-(3H)-one with approximately 10% overall yield .


Molecular Structure Analysis

The molecular structure of similar pyrrolo[2,3-d]pyrimidine derivatives has been characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Chemical Reactions Analysis

A Michael addition-type reaction was proposed for the detection of the formed products in the synthesis of similar compounds .

Scientific Research Applications

Biological Activity

  • Analgesic Activity : Studies on similar compounds, specifically 1-benzoyl-substituted-6-(methylthio)-4-chloro-1H-pyrazolo[3,4-d]pyrimidines, have shown pronounced analgesic activity. These compounds were found to be non-toxic in experiments conducted on mice (Ofitserova et al., 2020).

Chemical Synthesis and Modification

  • Isoxazoline and Isoxazole Derivatives : Research involving the synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrates the versatility of these compounds in chemical reactions. These reactions include intramolecular cyclization and condensation with arylnitrile oxides (Rahmouni et al., 2014).

Anticancer and Anti-inflammatory Applications

  • Anticancer Agents : Pyrazolopyrimidine derivatives have been evaluated for their potential as anticancer and anti-5-lipoxygenase agents. These compounds have shown promising results in cytotoxicity tests against certain cancer cell lines (Rahmouni et al., 2016).
  • Anti-inflammatory Agents : Some new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives, related to pyrazolo[3,4-d]pyrimidine, have shown analgesic and anti-inflammatory activities. These compounds have been tested for their efficacy in treating inflammation and related pain (Abu‐Hashem et al., 2010).

Herbicidal Activity

  • Herbicidal Properties : Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and shown to have significant herbicidal activity, particularly against certain types of grass and crops (Luo et al., 2017).

Future Directions

The study of pyrimido[4,5-d]pyrimidines and similar compounds is ongoing, with researchers aiming to improve new approaches for the construction of new standard biological components . These compounds have potential applications in the medical and pharmaceutical fields .

properties

IUPAC Name

2-(4-chloro-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN4OS/c1-15-8-11-6(9)5-4-10-13(2-3-14)7(5)12-8/h4,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDOICBPTRHIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCO)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-6-(methylthio)-1H-pyrazolo-[3,4-d]pyrimidin-1-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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